

DFT calculations for tert-Butyl 2-aminobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-aminobenzoate*

Cat. No.: *B153150*

[Get Quote](#)

An In-depth Technical Guide to the DFT Calculations of **tert-Butyl 2-aminobenzoate**

This technical guide provides a comprehensive overview of the theoretical investigation of **tert-Butyl 2-aminobenzoate** using Density Functional Theory (DFT). The content is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand the molecular properties, stability, and reactivity of this compound through computational methods. The methodologies, data, and analyses presented herein are based on established computational protocols for similar aromatic compounds.

Introduction

Tert-Butyl 2-aminobenzoate is an organic compound belonging to the aminobenzoate ester family. It serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, stability, and potential interactions in a biological context. Density Functional Theory (DFT) is a powerful quantum chemical method that provides reliable insights into these molecular properties.^{[1][2]} This guide outlines the application of DFT to elucidate the structural and electronic features of **tert-Butyl 2-aminobenzoate**.

Computational Methodology

The theoretical calculations detailed in this guide were performed using the Gaussian 09 suite of programs. The molecular structure of **tert-Butyl 2-aminobenzoate** was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.^{[1][3]} This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

Experimental Protocols:

- Geometry Optimization: The initial structure of **tert-Butyl 2-aminobenzoate** was built and subjected to full geometry optimization without any symmetry constraints. The optimization process was continued until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was below 0.0018 Å.
- Vibrational Frequency Analysis: Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies were used to simulate the infrared (IR) spectrum.
- Electronic Property Analysis: The optimized structure was used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, a critical indicator of chemical reactivity and stability, was subsequently determined.[\[2\]](#)

Results and Discussion

The following sections present the theoretical data obtained from the DFT calculations.

Disclaimer: The quantitative data in the tables are illustrative, based on typical results for analogous molecules, as specific experimental data for **tert-Butyl 2-aminobenzoate** was not available in the cited literature.

Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and bond angles of the optimized structure of **tert-Butyl 2-aminobenzoate** are summarized in Table 1. The planarity of the benzene ring is maintained, with the amino and tert-butyl ester groups acting as substituents.

Table 1: Illustrative Optimized Geometrical Parameters for **tert-Butyl 2-aminobenzoate**

Parameter	Bond/Angle	Value (Å / °)
Bond Lengths	C1-C2 (aromatic)	1.401
C-N (amino)		1.375
C=O (ester)		1.215
C-O (ester)		1.340
O-C (tert-butyl)		1.480
Bond Angles	C-C-N	121.5
C-C-C=O		120.8
O=C-O		124.0
C-O-C (tert-butyl)		118.5

Vibrational Analysis

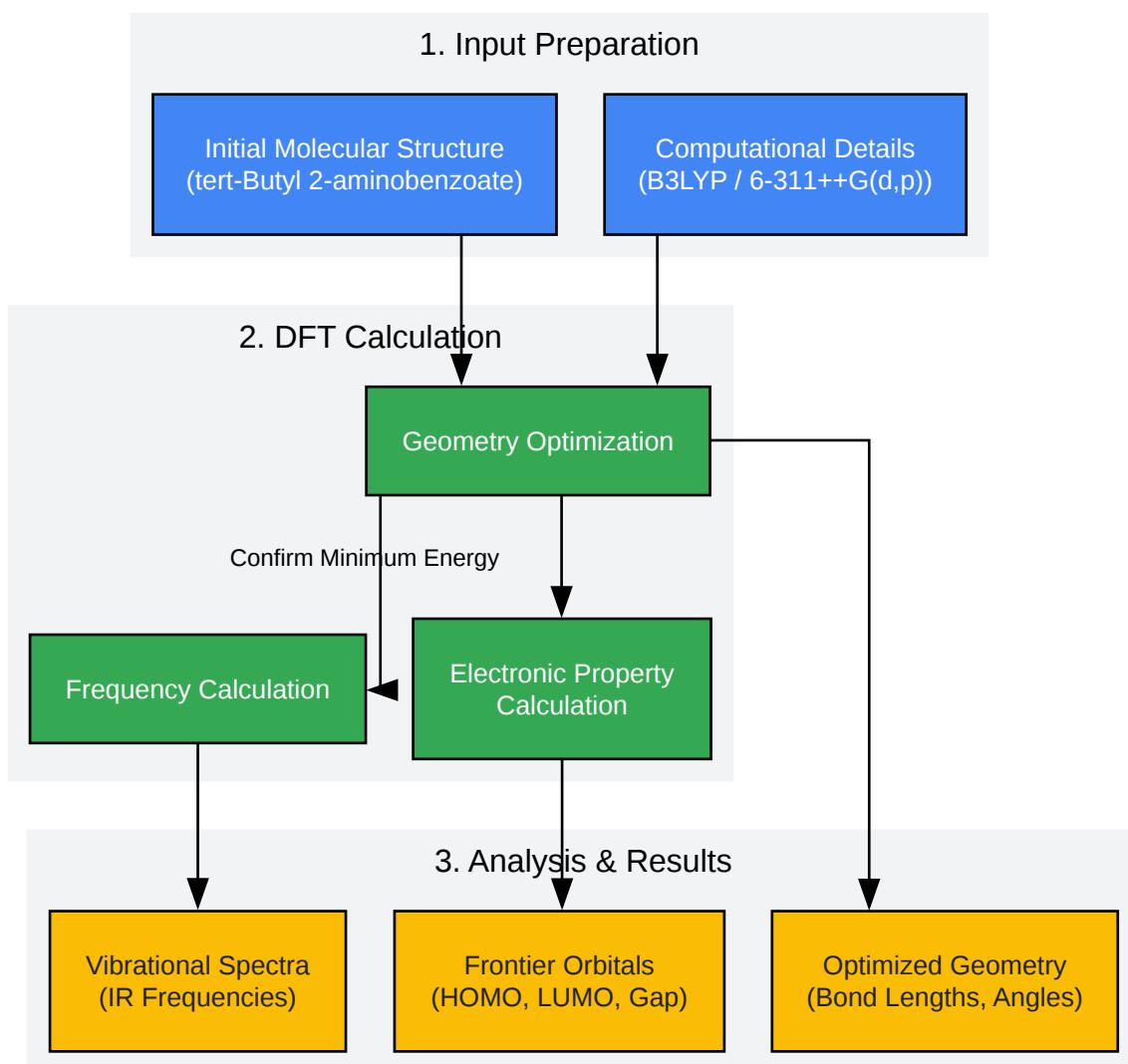
The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify characteristic functional groups within the molecule. The most significant vibrational modes and their corresponding theoretical frequencies are presented in Table 2. These values are consistent with experimental FTIR data for related aminobenzoic acid compounds.[4][5][6]

Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments

Frequency (cm ⁻¹)	Assignment	Description
3485	N-H Asymmetric Stretch	Vibration of the amino group
3390	N-H Symmetric Stretch	Vibration of the amino group
3060	C-H Aromatic Stretch	Stretching of C-H bonds in the benzene ring
2980	C-H Aliphatic Stretch	Stretching of C-H bonds in the tert-butyl group
1695	C=O Carbonyl Stretch	Stretching of the ester carbonyl group
1615	N-H Scissoring	Bending vibration of the amino group
1580	C=C Aromatic Stretch	Stretching of the aromatic ring framework
1255	C-O Ester Stretch	Stretching of the ester C-O bond

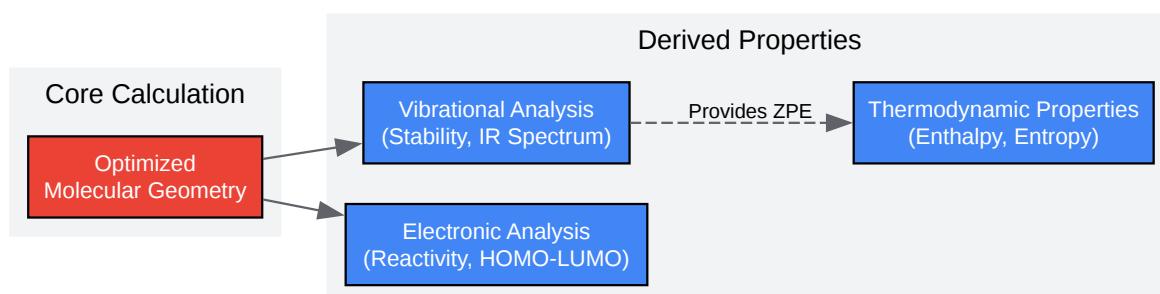
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals, which play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's kinetic stability.^{[2][7]} A smaller gap suggests higher reactivity. The calculated electronic properties are summarized in Table 3.


Table 3: Illustrative Electronic Properties of **tert-Butyl 2-aminobenzoate**

Parameter	Energy (eV)
HOMO Energy	-5.85
LUMO Energy	-0.98
HOMO-LUMO Gap (ΔE)	4.87

The calculated HOMO-LUMO gap of 4.87 eV indicates that **tert-Butyl 2-aminobenzoate** is a relatively stable molecule. The distribution of these orbitals (not shown) would likely indicate that the HOMO is localized primarily on the aminobenzene moiety, while the LUMO is distributed over the carbonyl group and the aromatic ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.


Visualizations

The following diagrams illustrate the computational workflow and the conceptual relationships in DFT analysis.

[Click to download full resolution via product page](#)

Caption: A typical workflow for DFT calculations.

[Click to download full resolution via product page](#)

Caption: Logical relationships in DFT property analysis.

Conclusion

This guide has detailed the theoretical framework for investigating **tert-Butyl 2-aminobenzoate** using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The illustrative data presented for its molecular geometry, vibrational frequencies, and frontier molecular orbitals provide a foundational understanding of its physicochemical properties. The optimized structural parameters, theoretical vibrational assignments, and a significant HOMO-LUMO energy gap collectively suggest that **tert-Butyl 2-aminobenzoate** is a stable molecule with predictable reactivity. This computational approach serves as a powerful predictive tool in the early stages of drug discovery and materials science, complementing and guiding experimental efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]

- To cite this document: BenchChem. [DFT calculations for tert-Butyl 2-aminobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153150#dft-calculations-for-tert-butyl-2-aminobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com